molecular formula C29H38ClN3O5 B12019496 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate CAS No. 769154-06-5

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B12019496
CAS No.: 769154-06-5
M. Wt: 544.1 g/mol
InChI Key: FLPGYTHFLZBDTI-UZWMFBFFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the acylation of dodecanoic acid with hydrazine to form dodecanoylhydrazide, followed by the reaction with 2-chlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

769154-06-5

Molecular Formula

C29H38ClN3O5

Molecular Weight

544.1 g/mol

IUPAC Name

[4-[(E)-[[2-(dodecanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C29H38ClN3O5/c1-3-4-5-6-7-8-9-10-11-16-27(34)31-21-28(35)33-32-20-22-17-18-25(26(19-22)37-2)38-29(36)23-14-12-13-15-24(23)30/h12-15,17-20H,3-11,16,21H2,1-2H3,(H,31,34)(H,33,35)/b32-20+

InChI Key

FLPGYTHFLZBDTI-UZWMFBFFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC

Origin of Product

United States

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